1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene
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Overview
Description
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene is an organic compound with the molecular formula C30H15F3 and a molecular weight of 432.44 g/mol . This compound is characterized by a benzene ring substituted with three trifluoromethyl groups and three phenylethynyl groups. It is known for its rigid structure and efficient π-delocalization, making it a valuable compound in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be synthesized through selective Sonogashira-Hagihara coupling reactions. This method involves the coupling of 1,3,5-trifluorobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene involves its interaction with molecular targets through π-π stacking and van der Waals interactions . The compound’s rigid structure and efficient π-delocalization facilitate its binding to specific molecular targets, leading to various biological and chemical effects . The pathways involved include the stabilization of excited states and the restriction of radiative decay rates through σ-hole and π-hole capture mechanisms .
Comparison with Similar Compounds
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylethynyl)benzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains iodine atoms instead of phenylethynyl groups, leading to different chemical behavior and applications.
1,3,5-Tris(3-fluoro-4-formylphenyl)benzene: Contains formyl groups, which enhance its reactivity and potential for forming covalent bonds.
The uniqueness of this compound lies in its combination of trifluoromethyl and phenylethynyl groups, providing a balance of rigidity, electronic properties, and reactivity that is valuable in various scientific and industrial applications .
Properties
CAS No. |
674289-04-4 |
---|---|
Molecular Formula |
C30H15F3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1,3,5-trifluoro-2,4,6-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C30H15F3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H |
InChI Key |
NORDMBRIRRJRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)C#CC3=CC=CC=C3)F)C#CC4=CC=CC=C4)F |
Origin of Product |
United States |
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